2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound belonging to the class of pyrimidoindoles. This compound features a distinctive structure that includes a pyrimidoindole core, a methoxy group, and a sulfanyl-acetamide moiety. It has attracted attention in various scientific fields due to its potential biological and chemical properties. The compound is primarily used for research purposes and is not intended for human or veterinary use .
The compound can be classified under several categories based on its structure and functional groups:
The molecular formula of this compound is , with a molecular weight of approximately 450.6 g/mol .
The synthesis of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide generally involves multiple synthetic steps:
The compound's molecular structure can be represented using various notations:
Cc(cc1C)cc(C)c1NC(CSC(N(C)C1=O)=Nc2c1n(C)c(cc1)c2cc1OC)=O
MDL Number (MFCD)
The compound exhibits a complex three-dimensional conformation due to the presence of multiple rings and substituents that influence its reactivity and interactions .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's derivatives and potential applications in medicinal chemistry .
This compound has potential applications in:
Further studies are required to fully elucidate its biological activities and potential therapeutic applications .
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4